molecular formula C13H14FN5O B11534410 2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile

2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile

Cat. No.: B11534410
M. Wt: 275.28 g/mol
InChI Key: AHGDOINZUDZQTR-JAYOHMJJSA-N
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Description

(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, an imino group, a morpholine ring, and a cyanide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-fluoroaniline with ethyl isocyanoacetate to form an intermediate, which is then reacted with morpholine and hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for mixing, heating, and purification. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Organochlorine Compounds: Organic compounds containing chlorine atoms, such as chloroform and dichloromethane.

Uniqueness

(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the morpholine ring and cyanide group contribute to its versatility in various reactions and applications.

Properties

Molecular Formula

C13H14FN5O

Molecular Weight

275.28 g/mol

IUPAC Name

(1E)-N-(2-fluoroanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide

InChI

InChI=1S/C13H14FN5O/c14-10-3-1-2-4-11(10)17-18-12(9-15)13(16)19-5-7-20-8-6-19/h1-4,16-17H,5-8H2/b16-13?,18-12+

InChI Key

AHGDOINZUDZQTR-JAYOHMJJSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=N/NC2=CC=CC=C2F)/C#N

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=CC=C2F)C#N

Origin of Product

United States

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